

A Technical Guide to Bis-PEG11-acid: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Bis-PEG11-acid*

Cat. No.: *B8025110*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bis-PEG11-acid**, a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification. This document outlines its chemical and physical properties, details its role in modifying proteins and peptides, and provides established experimental protocols for its application.

Core Properties of Bis-PEG11-acid

Bis-PEG11-acid is a polyethylene glycol (PEG) derivative featuring a carboxylic acid group at both termini of a discrete 11-unit ethylene glycol chain. This structure imparts hydrophilicity and enables the covalent linkage of two amine-containing molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Bis-PEG11-acid**. While specific experimental values for some physical properties can vary between suppliers, the molecular weight is a fundamental constant.

Property	Value	Source
Molecular Weight	602.67 g/mol	[1]
Purity	Typically ≥95%	[1]
Solubility	Soluble in water, DMSO, DCM, DMF	

Chemical Reactivity and Applications

The defining feature of **Bis-PEG11-acid** is its two terminal carboxylic acid groups.[1] These groups can react with primary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid.[2]

Common applications in research and drug development include:

- **Protein and Peptide Pegylation:** The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their solubility, stability, and in vivo circulation half-life, while potentially reducing their immunogenicity.
- **Antibody-Drug Conjugate (ADC) Development:** **Bis-PEG11-acid** can serve as a hydrophilic linker to conjugate cytotoxic drugs to antibodies, improving the pharmacokinetic profile of the resulting ADC.
- **Surface Modification:** The functionalization of surfaces, such as nanoparticles and beads, with **Bis-PEG11-acid** can reduce non-specific protein binding and provide anchor points for the attachment of targeting ligands.
- **PROTAC Synthesis:** In the field of targeted protein degradation, this linker can be used to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in the formation of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following section details a standard experimental protocol for the conjugation of **Bis-PEG11-acid** to an amine-containing molecule, such as a protein, using the common EDC/NHS

chemistry.

Amine Conjugation via EDC/NHS Coupling

This two-step protocol first activates the carboxylic acid groups of **Bis-PEG11-acid** with EDC and NHS to form a more stable amine-reactive NHS ester, which then reacts with the amine groups on the target molecule.

Materials:

- **Bis-PEG11-acid**
- Protein or other amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column for purification

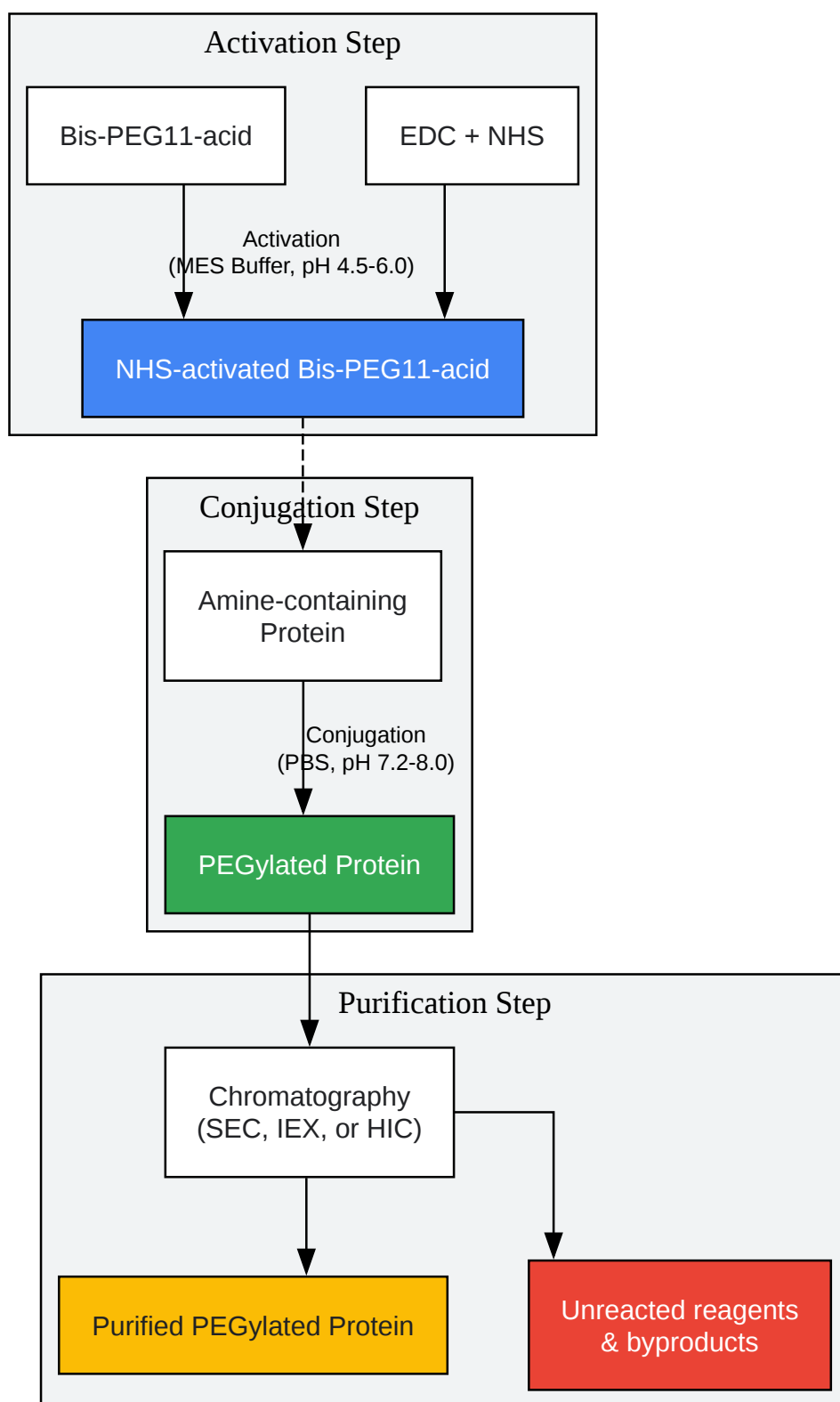
Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of **Bis-PEG11-acid**, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). Prepare the protein solution in the Coupling Buffer.
- Activation of **Bis-PEG11-acid**:
 - Dissolve **Bis-PEG11-acid** in the Activation Buffer.
 - Add a molar excess of EDC and NHS (typically 2-5 fold excess of each over the carboxylic acid groups) to the **Bis-PEG11-acid** solution.

- Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated **Bis-PEG11-acid** solution to the protein solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate: Remove unreacted PEG linker, byproducts, and quenching reagents from the conjugated protein using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).^{[3][4][5]}
^[6] The choice of method will depend on the properties of the protein and the PEGylated conjugate.

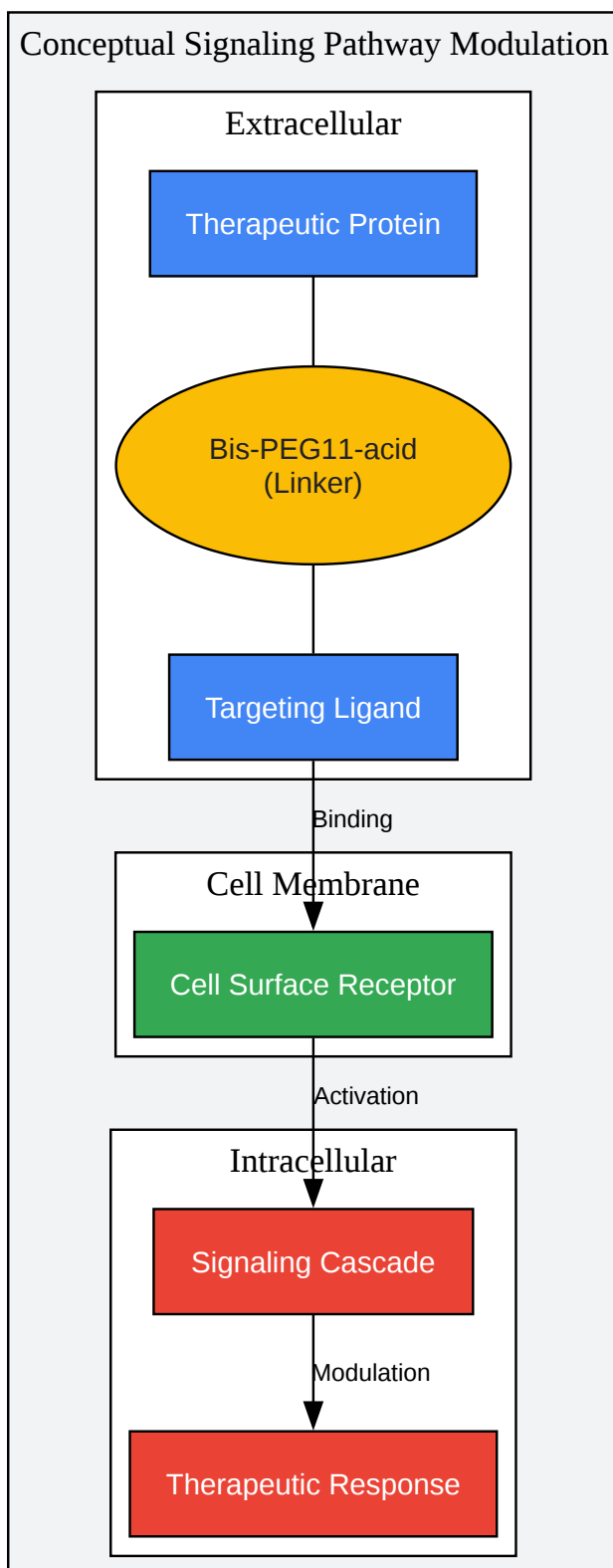
Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.



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Fig. 1: Experimental workflow for protein PEGylation using **Bis-PEG11-acid**.



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Fig. 2: Conceptual pathway of a targeted therapeutic utilizing a PEG linker.

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